2-Amino-3-ethoxyphenol
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Overview
Description
2-Amino-3-ethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethoxyphenol can be achieved through several methods. One common approach involves the nitration of 3-ethoxyphenol followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Amino-3-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-4-ethoxyphenol: Similar structure but with the ethoxy group at a different position.
2-Amino-3-methoxyphenol: Similar structure with a methoxy group instead of an ethoxy group.
2-Amino-3-hydroxyphenol: Lacks the ethoxy group, having only a hydroxyl group.
Uniqueness: 2-Amino-3-ethoxyphenol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both an amino and an ethoxy group on the benzene ring provides a distinct set of chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-amino-3-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWZGDVVJLGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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